molecular formula C14H14BrClFNO B2857210 {[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride CAS No. 2089277-05-2

{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B2857210
CAS No.: 2089277-05-2
M. Wt: 346.62
InChI Key: SMLDSKIMMZDSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride (CAS: 2089277-05-2) is a halogenated aromatic amine hydrochloride salt with the chemical formula C₁₄H₁₄BrClFNO and a molecular weight of 346.63 g/mol . Structurally, it consists of a fluorophenyl ring substituted with a 4-bromophenoxy group at the 2-position and a methyl(methylamine) group at the benzylic position. The compound is supplied as a white powder and is cataloged under the product code OMXX-285290-01 by American Elements, though detailed safety data remain unavailable . Its synthesis likely involves multi-step organic reactions, including acid hydrolysis and halogenation, analogous to methods described for structurally related hydrochlorides (e.g., compound 3b in ) .

Properties

IUPAC Name

1-[2-(4-bromophenoxy)-5-fluorophenyl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO.ClH/c1-17-9-10-8-12(16)4-7-14(10)18-13-5-2-11(15)3-6-13;/h2-8,17H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLDSKIMMZDSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(4-Bromophenoxy)-5-fluorobenzyl Alcohol

The phenyl backbone is constructed through nucleophilic aromatic substitution (SNAr). 5-Fluoro-2-nitrophenol reacts with 4-bromophenol under basic conditions (K₂CO₃, DMF, 100°C), yielding 2-(4-bromophenoxy)-5-fluoronitrobenzene. Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine, followed by diazotization (NaNO₂, HCl) and hydrolysis to form 2-(4-bromophenoxy)-5-fluorophenol. Subsequent formylation (Vilsmeier-Haack reaction: POCl₃, DMF) produces 2-(4-bromophenoxy)-5-fluorobenzaldehyde, which is reduced to the alcohol using NaBH₄.

Step Reaction Reagents/Conditions Yield (%)
1 SNAr K₂CO₃, DMF, 100°C 78
2 Nitro reduction H₂, Pd/C, EtOH 92
3 Diazotization NaNO₂, HCl, 0°C 85
4 Formylation POCl₃, DMF, 50°C 67
5 Aldehyde reduction NaBH₄, MeOH 89

Conversion to Benzyl Chloride

The alcohol is chlorinated using thionyl chloride (SOCl₂, reflux, 4 h) to yield 2-(4-bromophenoxy)-5-fluorobenzyl chloride (Intermediate A). This step proceeds quantitatively, with the chloride stored under inert conditions to prevent hydrolysis.

Amine Functionalization and Salt Formation

Nucleophilic Substitution with Methylamine

Intermediate A reacts with excess methylamine (2.5 equiv.) in anhydrous THF at 0°C, gradually warming to room temperature. The reaction is monitored via TLC, and the crude product is purified via flash chromatography (SiO₂, CH₂Cl₂:MeOH 20:1) to isolate {[2-(4-bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine.

Reaction Conditions:

  • Methylamine: 40% aqueous solution, neutralized with NaOH
  • Solvent: THF, molecular sieves (4Å)
  • Temperature: 0°C → 25°C
  • Yield: 74%

Hydrochloride Salt Formation

The free base is dissolved in anhydrous EtOH and treated with HCl gas at 0°C. The precipitate is filtered, washed with cold EtOH, and dried under vacuum to yield the hydrochloride salt (mp 182–184°C).

Alternative Synthetic Routes

Reductive Amination Pathway

2-(4-Bromophenoxy)-5-fluorobenzaldehyde undergoes reductive amination with methylamine (MeNH₂·HCl, NaBH₃CN, MeOH, 12 h). This one-pot method avoids isolation of intermediates but yields a lower 58% product due to competing imine hydrolysis.

Gabriel Synthesis

Phthalimide-protected benzyl bromide (Intermediate B) is prepared via bromide substitution (KBr, H₂SO₄). Hydrazinolysis (NH₂NH₂, EtOH) releases the primary amine, which is methylated (CH₃I, K₂CO₃) and acidified to the hydrochloride. This route is lengthier (5 steps) but achieves higher purity (99.5% by HPLC).

Challenges and Optimization

  • Regioselectivity in SNAr : Electron-withdrawing groups (Br, F) deactivate the ring, necessitating elevated temperatures (100–120°C) and polar aprotic solvents (DMF, DMSO).
  • Amine Alkylation : Over-alkylation to quaternary ammonium salts is mitigated using methylamine in excess and low temperatures.
  • Purification : Silica gel chromatography is critical for separating regioisomers, particularly in early nitro reduction steps.

Biological Activity

The compound {[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride is a synthetic organic molecule notable for its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry.

  • IUPAC Name: 1-[2-(4-Bromophenoxy)-5-fluorophenyl]-N-methylmethanamine hydrochloride
  • Molecular Formula: C14H14BrClFNO
  • Molecular Weight: 346.63 g/mol
  • CAS Number: 2089277-05-2

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Bromination and Fluorination: The starting material undergoes bromination and fluorination to introduce the halogen substituents.
  • Methylamine Introduction: A methylamine group is added to form the amine derivative.
  • Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt to enhance solubility and stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzymatic Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation: The compound can interact with neurotransmitter receptors, influencing signaling pathways linked to various physiological responses.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibitory activity against:

  • Colorectal Cancer Cells (HT-29)
  • Lung Cancer Cells (A549)
  • Breast Cancer Cells (MCF-7)

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
HT-2915.6
A54912.3
MCF-710.5

Neuroprotective Effects

Studies have suggested potential neuroprotective properties, making it a candidate for treating neurodegenerative disorders. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the efficacy of this compound against a panel of cancer cell lines, revealing promising results with low IC50 values, suggesting high potency as an anticancer agent .
  • Neuroprotective Study : Research indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in neurodegenerative disease models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of halogen-substituted phenoxy-phenylmethylamine hydrochlorides.

Table 1: Structural and Physicochemical Comparison

Compound Name Structural Differences Molecular Weight (g/mol) CAS Number Key Properties/Notes
{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride Reference compound 346.63 2089277-05-2 Halogenated aromatic amine; bromine at para-phenoxy position; fluorine at meta-phenyl position .
{1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride Chlorine replaces bromine; ethyl group replaces methylene 332.66 EN300-381030 Lower molecular weight due to Cl substitution; ethyl group may enhance lipophilicity .
3-(4-Bromophenoxy)propylamine hydrochloride Propyl linker instead of phenylmethyl group Not specified N/A Altered steric profile; potential differences in receptor binding .
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride Trifluoromethyl group at meta position; lacks phenoxy moiety 290.51 2155856-59-8 Electron-withdrawing CF₃ group may reduce basicity; simplified structure .
{[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride Additional fluorine at phenoxy ring Not specified N/A Increased halogen density; potential for enhanced bioactivity .

Key Observations

Halogen Substitution Effects: Bromine at the para-phenoxy position (reference compound) provides a balance of steric bulk and electronic effects, favoring stable π-π interactions in molecular recognition . Fluorine at the meta-phenyl position enhances metabolic stability and electronegativity, common in CNS-targeting pharmaceuticals .

Alkyl Chain Modifications: Substituting the phenylmethyl group with a propyl linker ([3-(4-bromophenoxy)propyl]methylamine) introduces flexibility but may reduce aromatic stacking interactions .

Electron-Withdrawing Groups :

  • The trifluoromethyl group in HR399257 (CAS: 2155856-59-8) significantly lowers basicity, impacting protonation states under physiological conditions .

Research Implications

  • Drug Discovery: The reference compound’s dual halogenation (Br, F) suggests utility in kinase inhibitors or serotonin/norepinephrine reuptake modulators, where halogen bonding is critical .
  • Synthetic Challenges: Acid hydrolysis routes (e.g., ) are common for such hydrochlorides, but yields vary (e.g., 36.1% for 2-amino-5-bromophenol HCl) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing {[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves bromination of the phenyl ring followed by amination. Key steps include:

  • Bromination : Use bromine in dichloromethane to introduce the 4-bromo substituent.
  • Amination : React with methylamine under basic conditions (e.g., NaOH) to form the methylamine group.
    Reaction efficiency depends on solvent polarity (polar aprotic solvents like DMSO enhance nucleophilic substitution), temperature (reflux improves kinetics), and stoichiometric control to minimize byproducts like regioisomers .
    • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via recrystallization in ethanol or methanol to isolate the hydrochloride salt, which improves solubility .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on 1^1H and 13^13C signals for the aromatic protons (δ 6.8–7.5 ppm) and methylamine group (δ 2.3–3.1 ppm). The fluorine atom induces deshielding in adjacent protons .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C14_{14}H12_{12}BrFNO·HCl). Fragmentation patterns should confirm the bromophenoxy and methylamine groups .
  • X-ray Crystallography : Resolve bond lengths (e.g., C-Br ≈ 1.89 Å) and angles using SHELXL for refinement. Hydrogen bonding between the amine and chloride stabilizes the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data, particularly when refining structures with SHELXL?

  • Methodological Answer :

  • Data Collection : Ensure high-resolution (<1.0 Å) datasets to resolve halogen (Br/F) positions. Use synchrotron sources if twinning or disorder is observed.
  • Refinement in SHELXL : Apply restraints for anisotropic displacement parameters (ADPs) of bromine and fluorine. Validate hydrogen positions using difference Fourier maps.
  • Troubleshooting : For ambiguous electron density, test alternative conformers with the TWIN and BASF commands. Cross-validate with DFT-calculated geometries .

Q. What strategies mitigate byproduct formation during the synthesis of halogenated aryl ether derivatives like this compound?

  • Methodological Answer :

  • Regioselectivity Control : Use directing groups (e.g., methoxy) during bromination to minimize para/meta competition.
  • Byproduct Analysis : Employ LC-MS to detect regioisomers (e.g., 3-bromo vs. 4-bromo). Optimize quenching steps (e.g., Na2_2S2_2O3_3 washes) to remove excess bromine.
  • Scale-Up Considerations : Use flow chemistry to maintain precise temperature control and reduce side reactions .

Q. How can computational modeling predict this compound’s interaction with serotonin receptors, and which parameters are critical for docking studies?

  • Methodological Answer :

  • Software Tools : Use AutoDock Vina or Schrödinger Suite. Protonate the amine group at physiological pH (use PROPKA for pKa prediction).
  • Docking Parameters : Include halogen-bonding potentials (Br/F with carbonyl oxygens) and π-π stacking of the aromatic ring. Validate against crystallographic data (e.g., PDB: 5-HT2C_{2C} receptor structures).
  • Free Energy Calculations : Apply MM-GBSA to estimate binding affinities. Compare with SAR data from analogous compounds .

Data Contradiction and Optimization

Q. How should researchers address conflicting 1^1H NMR data between theoretical predictions and experimental results?

  • Methodological Answer :

  • Theoretical Modeling : Use software like MestReNova or ACD/Labs to simulate spectra. Adjust for solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3).
  • Experimental Validation : Record variable-temperature NMR to detect dynamic effects (e.g., hindered rotation of the bromophenoxy group).
  • Advanced Techniques : Perform 19^{19}F NMR to resolve fluorine coupling patterns, which are sensitive to electronic environments .

Q. What experimental designs optimize the compound’s solubility for in vitro bioactivity assays?

  • Methodological Answer :

  • Solvent Screening : Test DMSO (for stock solutions) and aqueous buffers (pH 4–7) with cyclodextrins or surfactants (e.g., Tween-80).
  • Salt Forms : Compare hydrochloride vs. free base solubility. Use DSC/TGA to assess salt stability.
  • Biological Compatibility : Ensure solvents do not interfere with assay readouts (e.g., <1% DMSO in cell-based assays) .

Tables of Key Parameters

Parameter Optimal Condition Reference
Bromination SolventDichloromethane
Amination Temperature60–80°C (reflux)
Crystallization SolventEthanol/Methanol (9:1 v/v)
SHELXL Refinement Resolution<1.0 Å
Docking SoftwareAutoDock Vina (halogen-bonding enabled)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.